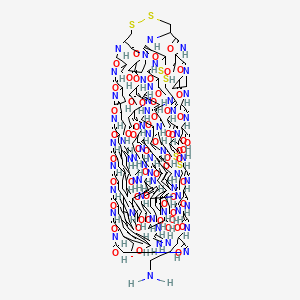
H-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-OH
概要
説明
TAT (48-57) は、ヒト免疫不全ウイルス1型 (HIV-1) の転写活性化因子 (Tat) タンパク質に由来する細胞透過性ペプチドです。このペプチドは、Tat タンパク質の48番目から57番目のアミノ酸残基 (グリシン-アルギニン-リジン-リジン-アルギニン-アルギニン-グルタミン-アルギニン-アルギニン-アルギニン) で構成されています。 TAT (48-57) は、さまざまな分子を細胞内に導入する能力で知られており、薬物送達や分子生物学研究の貴重なツールとなっています .
科学的研究の応用
TAT (48-57) has a wide range of applications in scientific research:
Chemistry: Used as a carrier peptide to facilitate the delivery of chemical compounds into cells.
Biology: Employed in studies of cellular uptake mechanisms and intracellular trafficking.
Medicine: Utilized in drug delivery systems to transport therapeutic molecules across cell membranes, including the blood-brain barrier.
Industry: Applied in the development of novel drug delivery platforms and diagnostic tools.
作用機序
TAT (48-57) は、細胞表面のヘパラン硫酸プロテオグリカンに結合することによって効果を発揮し、エンドサイトーシスを介した内部移行を促進します。細胞内に入ると、ペプチドはエンドソーム区画から脱出し、細胞質または核に荷物を送達できます。 関与する分子標的と経路には、細胞表面受容体との相互作用と細胞内輸送経路が含まれます .
Safety and Hazards
将来の方向性
The study of peptides is a rapidly advancing field with many potential applications in medicine, biotechnology, and other areas. Future research will likely focus on understanding the functions of peptides in greater detail, developing new methods for peptide synthesis and analysis, and exploring the therapeutic potential of peptides .
準備方法
合成経路と反応条件
TAT (48-57) は、ペプチドを合成するための一般的な方法である固相ペプチド合成 (SPPS) を使用して合成できます。合成には、固体樹脂に固定された増大するペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。 このプロセスには、脱保護とカップリングのステップが含まれ、通常、N,N’-ジイソプロピルカルボジイミド (DIC) とヒドロキシベンゾトリアゾール (HOBt) などの試薬がカップリングに使用され、トリフルオロ酢酸 (TFA) が脱保護に使用されます .
工業生産方法
TAT (48-57) の工業生産は、実験室での合成と同じ原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と収率を高めるために頻繁に使用されます。 合成されたペプチドは、その後、高速液体クロマトグラフィー (HPLC) で精製され、質量分析計で特性評価されて純度と同一性を確認します .
化学反応の分析
反応の種類
TAT (48-57) は、主にペプチドに典型的な反応を起こし、次のものが含まれます。
酸化: ペプチドは、特に存在する場合、メチオニン残基とシステイン残基で酸化されます。
還元: ジスルフィド結合は、存在する場合、ジチオスレイトール (DTT) などの還元剤を使用して還元されます。
置換: アミノ酸残基は、ペプチドの特性を変更するために置換できます。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP)。
置換: 部位特異的変異誘発または化学修飾技術。
生成される主な生成物
これらの反応から生成される主な生成物は、行われた特定の修飾によって異なります。 たとえば、酸化はスルホキシドまたはスルホン酸の生成につながる可能性があり、還元は遊離チオール基をもたらす可能性があります .
科学研究への応用
TAT (48-57) は、科学研究で幅広い用途があります。
化学: 化学化合物を細胞内に送達するのを容易にするキャリアペプチドとして使用されます。
生物学: 細胞取り込みメカニズムと細胞内輸送の研究で使用されます。
医学: 血液脳関門を含む細胞膜を介して治療用分子を輸送する薬物送達システムで使用されます。
類似化合物との比較
類似化合物
ペネトレチン: アントネラペディアホメオドメインに由来する別の細胞透過性ペプチド。
トランスポータ: ガラニンとマストパランの配列を組み合わせたキメラペプチド。
アルギニンリッチペプチド: TAT (48-57) に似た、アルギニン残基が豊富なペプチド。
TAT (48-57) の独自性
TAT (48-57) は、細胞膜を横切る高い効率と、タンパク質、核酸、ナノ粒子など、幅広い荷物を送達する能力が特徴です。 比較的短い配列と低毒性により、さまざまな用途に適した選択肢となっています .
特性
IUPAC Name |
2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H109N31O12/c56-21-3-1-11-31(79-41(89)30(78-40(88)29-58)13-5-23-72-50(60)61)42(90)80-32(12-2-4-22-57)43(91)81-33(14-6-24-73-51(62)63)44(92)82-35(16-8-26-75-53(66)67)46(94)85-37(19-20-39(59)87)48(96)84-34(15-7-25-74-52(64)65)45(93)83-36(17-9-27-76-54(68)69)47(95)86-38(49(97)98)18-10-28-77-55(70)71/h30-38H,1-29,56-58H2,(H2,59,87)(H,78,88)(H,79,89)(H,80,90)(H,81,91)(H,82,92)(H,83,93)(H,84,96)(H,85,94)(H,86,95)(H,97,98)(H4,60,61,72)(H4,62,63,73)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFGTSYBZVRLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H109N31O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















